1,5-Pentanedithiol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51699. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

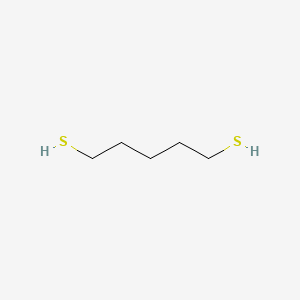

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentane-1,5-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTUBAIXCBHPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239150 | |

| Record name | 1,5-Pentanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-98-3 | |

| Record name | 1,5-Pentanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanedithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8RC3Q7T1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Pentanedithiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,5-Pentanedithiol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this bifunctional thiol.

Chemical and Physical Properties

This compound is a linear-chain aliphatic dithiol. It is characterized by the presence of two thiol (-SH) functional groups at the terminal positions of a five-carbon chain.[1] This structure imparts specific chemical reactivity and physical properties to the molecule. It typically appears as a colorless to light yellow liquid with a strong, unpleasant odor characteristic of thiols.[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂S₂ | [2][3] |

| Molecular Weight | 136.28 g/mol | [2][3] |

| CAS Number | 928-98-3 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Odor | Strong, unpleasant, characteristic of thiols | [1] |

| Density | 1.016 g/mL at 25 °C | [4] |

| Melting Point | -72 °C | [4] |

| Boiling Point | 107-108 °C at 15 mmHg | [4] |

| Refractive Index | 1.519 at 20 °C | [4] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |

| InChI | InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | [2][3] |

| InChIKey | KMTUBAIXCBHPIZ-UHFFFAOYSA-N | [2][3] |

| SMILES | SCCCCCS | [2][4] |

Molecular Structure

The molecular structure of this compound consists of a flexible pentane chain with a thiol group at each end. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon.

Caption: Ball-and-stick model of this compound.

Bond Lengths and Angles

| Bond | Typical Length (Å) | Source(s) |

| C-C (alkane) | 1.54 | [2][5] |

| C-S (thiol) | 1.80 | [6] |

| S-H (thiol) | ~1.34 | |

| C-H (alkane) | 1.09 | [2][5] |

| Angle | Typical Value (°) | Source(s) |

| C-C-C (alkane) | 109.5 | [2] |

| C-S-H (thiol) | ~90 | [6] |

| H-C-H (alkane) | 109.5 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a source of the hydrosulfide anion (-SH). For this compound, a suitable starting material is 1,5-dibromopentane. A plausible experimental workflow is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dibromopentane in a suitable solvent such as ethanol.

-

Reagent Addition: Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the NaSH solution dropwise to the stirred solution of 1,5-dibromopentane at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the thiolate intermediates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent. The crude this compound can then be purified by vacuum distillation to yield the final product.

Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the two thiol groups. Thiols are known to undergo a variety of reactions, making this compound a versatile building block in organic synthesis and materials science.

Caption: Key reactions of this compound.

Key Reactions:

-

Oxidation to Disulfides: Thiols are readily oxidized to disulfides. In the case of this compound, intramolecular oxidation can lead to the formation of a cyclic disulfide, a six-membered ring containing a disulfide bond. Common oxidizing agents for this transformation include iodine (I₂) and hydrogen peroxide (H₂O₂). Intermolecular oxidation can also occur, leading to polymeric materials.[1]

-

Acidity and Thiolate Formation: The thiol protons are weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding dithiolate anion. This dithiolate is a potent nucleophile.

-

Nucleophilic Substitution (Alkylation): The dithiolate anion can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form dithioethers. This reactivity is fundamental to its use as a cross-linking agent.

Due to its simple chemical nature, this compound is not directly involved in biological signaling pathways in the same way a complex biomolecule would be. However, its ability to react with biological molecules, for instance by forming disulfide bonds with cysteine residues in proteins, could be exploited in biochemical studies or drug development.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST Chemistry WebBook.[3] Key features would include the molecular ion peak (M⁺) at m/z = 136, and fragmentation patterns corresponding to the loss of SH groups and cleavage of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a weak absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different methylene groups in the pentane chain. The protons on the carbons adjacent to the sulfur atoms (α-protons) would be expected to resonate at a different chemical shift than the other methylene protons (β- and γ-protons). The thiol protons (-SH) would appear as a triplet (due to coupling with the adjacent CH₂) around δ 1.3-1.6 ppm, though this can be broad and its position can be concentration and solvent dependent.

-

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the symmetric pentane chain (C1/C5, C2/C4, and C3).

-

This guide provides a foundational understanding of this compound. For specific applications, further consultation of specialized literature is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Pentanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-pentanedithiol, a versatile dithiol linker used in various scientific applications, including the formation of self-assembled monolayers and as a cross-linker in nanoparticle assemblies. This document outlines detailed experimental protocols for the synthesis of this compound from readily available starting materials and discusses appropriate purification and characterization methods.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves a two-step process starting from 1,5-pentanediol. The diol is first converted to a dihalide, typically 1,5-dibromopentane, which is then reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, to yield the desired dithiol.

1.1. Step 1: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol

This procedure involves the conversion of the hydroxyl groups of 1,5-pentanediol to bromides using hydrobromic acid.

-

Reaction: HO-(CH₂)₅-OH + 2 HBr → Br-(CH₂)₅-Br + 2 H₂O

Experimental Protocol:

A detailed protocol for the synthesis of 1,5-dibromopentane from 1,5-pentanediol is available and can be adapted for this synthesis[1]. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, 1,5-pentanediol (1 equivalent) is mixed with 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group) and an organic solvent such as octane. The mixture is heated to reflux (around 145-150 °C) with vigorous stirring. Water is removed azeotropically using the Dean-Stark trap. After the theoretical amount of water is collected, the reaction is refluxed for several more hours to ensure complete conversion.

Work-up and Purification:

After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude 1,5-dibromopentane is purified by vacuum distillation.

Table 1: Synthesis of 1,5-Dibromopentane - Representative Data

| Parameter | Value |

| Starting Material | 1,5-Pentanediol |

| Reagent | 48% Hydrobromic Acid |

| Solvent | Octane |

| Reaction Temperature | 145-150 °C |

| Yield | 80-88% |

| Boiling Point | 104-106 °C at 19 mmHg (2.53 kPa)[1] |

1.2. Step 2: Synthesis of this compound from 1,5-Dibromopentane

The conversion of 1,5-dibromopentane to this compound can be effectively achieved using thiourea, followed by hydrolysis of the resulting bis(isothiouronium) salt. This method is advantageous as it avoids the direct use of odorous and toxic hydrogen sulfide gas. A well-established procedure for the synthesis of 1,2-ethanedithiol from 1,2-dibromoethane using thiourea can be adapted for this purpose[2].

-

Reaction Step 2a (Salt Formation): Br-(CH₂)₅-Br + 2 SC(NH₂)₂ → [H₂NC(=NH₂)S(CH₂)₅S(=NH₂)CNH₂]²⁺ 2Br⁻

-

Reaction Step 2b (Hydrolysis): [H₂NC(=NH₂)S(CH₂)₅S(=NH₂)CNH₂]²⁺ 2Br⁻ + 2 NaOH → HS-(CH₂)₅-SH + 2 NaBr + 2 H₂NCN + 2 H₂O

Experimental Protocol:

Caution: This procedure should be performed in a well-ventilated fume hood due to the strong and unpleasant odor of the final product.

-

Formation of the Bis(isothiouronium) Salt: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2.0 equivalents) in ethanol. Heat the solution to reflux and then add 1,5-dibromopentane (1.0 equivalent) in one portion. An exothermic reaction will occur, and the bis(isothiouronium) salt will precipitate. Allow the reaction to proceed to completion and then cool the mixture. Collect the salt by filtration and wash with cold ethanol.

-

Hydrolysis of the Salt: Place the dried bis(isothiouronium) salt in a round-bottom flask with a reflux condenser. Add a solution of sodium hydroxide (a slight excess based on the salt) in water. Reflux the mixture for several hours until the evolution of ammonia ceases.

-

Isolation of this compound: After cooling the reaction mixture, carefully acidify it with dilute sulfuric acid under an inert atmosphere (e.g., nitrogen). The dithiol will separate as an oily layer. The product can be isolated by steam distillation. The distillate, containing the dithiol and water, is collected. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic phases are dried over anhydrous sodium sulfate.

Purification:

The crude this compound is purified by vacuum distillation under an inert atmosphere to prevent oxidation to the disulfide.

Table 2: Synthesis of this compound - Expected Data (based on analogous reactions)

| Parameter | Value |

| Starting Material | 1,5-Dibromopentane |

| Reagent | Thiourea, Sodium Hydroxide |

| Solvent | Ethanol, Water |

| Purity (by GC) | >95%[3][4] |

| Boiling Point | 107-108 °C at 15 mmHg[1] |

| Density | 1.016 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.519[1] |

Purification Methods

The primary challenge in the purification of thiols is their susceptibility to oxidation, which leads to the formation of disulfides. Therefore, all purification steps should be carried out with minimal exposure to air.

2.1. Vacuum Distillation

Vacuum distillation is the most common method for purifying this compound. It is crucial to perform the distillation under a high vacuum and preferably under an inert atmosphere (e.g., nitrogen or argon) to lower the boiling point and minimize thermal decomposition and oxidation.

2.2. Flash Chromatography

For smaller scales or for the removal of non-volatile impurities, flash chromatography can be employed.

Experimental Protocol:

-

Column Packing: A silica gel column is packed using a non-polar eluent, such as a mixture of hexane and ethyl acetate.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The product is eluted with a solvent system of appropriate polarity, as determined by thin-layer chromatography (TLC) analysis. The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure.

To minimize oxidation during chromatography, it is advisable to use deoxygenated solvents and to work quickly.

Visualization of Workflows

3.1. Synthesis Pathway of this compound

Caption: Synthesis of this compound from 1,5-Pentanediol.

3.2. Purification Workflow for this compound

Caption: Purification and analysis workflow for this compound.

References

- 1. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound (CAS 928-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Profile of 1,5-Pentanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-Pentanedithiol (HS(CH₂)₅SH), a dithiol compound utilized in various chemical synthesis and material science applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for expected spectral features.

¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on the chemical structure of this compound. The spectrum is expected to be simple due to the molecule's symmetry.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Protons Assigned |

| ~2.5 | Quartet | 4H | α-CH₂ (next to SH) |

| ~1.6 | Quintet | 4H | β-CH₂ |

| ~1.4 | Quintet | 2H | γ-CH₂ |

| ~1.3 | Triplet | 2H | SH |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR spectral data is predicted based on the molecular structure. Given the symmetry, three distinct carbon signals are expected.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~39 | Cγ (middle CH₂) |

| ~33 | Cβ |

| ~24 | Cα (next to SH) |

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound is characterized by the presence of a weak S-H stretching band and strong C-H stretching bands.

| Wavenumber (cm⁻¹) | Vibration Type |

| 2927 | C-H stretch (asymmetric) |

| 2851 | C-H stretch (symmetric) |

| ~2550 | S-H stretch (thiol) |

MS (Mass Spectrometry) Data

The mass spectrum of this compound is available from the NIST WebBook.[1][2] The key fragmentation peaks are listed below.

| m/z | Relative Intensity | Possible Fragment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | High | [M - SH]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 60 | High | [CH₂S]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

-

Data Acquisition: For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility of 1,5-Pentanedithiol in different organic solvents

An In-depth Technical Guide on the Solubility of 1,5-Pentanedithiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides comprehensive experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a dithiol, is influenced by the polarity of the solvent and the potential for hydrogen bonding. The two thiol (-SH) groups in this compound are polar and capable of forming hydrogen bonds, which governs its solubility behavior.

Solubility Profile of this compound

Qualitative assessments indicate that this compound exhibits solubility in polar organic solvents.[1] It is described as being soluble in alcohols.[1] Conversely, it is expected to be less soluble in non-polar solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description |

| Polar Solvents (e.g., Alcohols) | Soluble |

| Non-Polar Solvents | Less Soluble |

Note: This table is based on qualitative descriptions found in the literature. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of liquid compounds.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine the solubility of a liquid solute in a solvent.

Objective: To determine the mass of this compound that can be dissolved in a given volume of an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with sealed caps

-

Micropipettes

-

Centrifuge (optional)

Procedure:

-

Preparation: Add a known volume of the selected organic solvent to a series of vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL).

Protocol 2: Spectroscopic Method for Thiol Quantification

For more precise and potentially higher-throughput measurements, a spectroscopic method involving a thiol-specific reagent can be employed. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is commonly used for the colorimetric quantification of thiols.

Objective: To determine the concentration of this compound in a saturated solution using a colorimetric assay.

Materials:

-

Saturated solution of this compound in the desired solvent (prepared as in Protocol 1, steps 1-4)

-

Ellman's reagent (DTNB)

-

Reaction buffer (e.g., phosphate buffer, pH 8.0)

-

UV-Vis spectrophotometer

-

Cuvettes

-

This compound for standard curve preparation

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Dilute the saturated supernatant solution with the reaction buffer to a concentration that falls within the range of the standard curve.

-

Reaction: To a known volume of the diluted sample and each standard, add a solution of Ellman's reagent. The reaction of the thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

-

Measurement: After a short incubation period, measure the absorbance of the samples and standards at 412 nm using a UV-Vis spectrophotometer.

-

Calculation: Plot a standard curve of absorbance versus the concentration of the this compound standards. Use the equation of the line from the standard curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

1,5-Pentanedithiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedithiol, also known as 1,5-dimercaptopentane, is a linear aliphatic dithiol that has garnered interest in various scientific and technical fields. Its two terminal thiol (-SH) groups provide reactive sites for a range of chemical modifications and surface functionalizations. This guide provides a comprehensive overview of the key properties, applications, and relevant experimental considerations for this compound, tailored for professionals in research and development.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 928-98-3[1] |

| Molecular Weight | 136.28 g/mol [1][2] |

| Molecular Formula | C₅H₁₂S₂ |

| Synonyms | 1,5-Dimercaptopentane, Pentamethylene dimercaptan[2] |

| Appearance | Colorless to light yellow clear liquid[3] |

| Density | 1.016 g/mL at 25 °C (lit.) |

| Boiling Point | 107-108 °C at 15 mmHg (lit.) |

| Melting Point | -72 °C (lit.) |

| Refractive Index | n20/D 1.519 (lit.) |

| Flash Point | 95 °C (203 °F) - closed cup |

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile molecule in several areas of scientific research, particularly in materials science and nanotechnology.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, most notably gold. The thiol groups exhibit a strong affinity for gold, leading to the spontaneous formation of a dense and organized molecular layer. These SAMs can be used to modify the surface properties of materials, such as wetting, adhesion, and biocompatibility.

Nanoparticle Functionalization and Cross-linking

This compound serves as a cross-linking agent in the synthesis and stabilization of nanoparticle systems. For instance, it has been used in the preparation of colloidal gold and silver multilayer films. The two thiol groups can bridge adjacent nanoparticles, providing structural integrity to the nanomaterial assembly. This is particularly relevant in the development of novel materials for electronics and sensor technology.

Role in Organic Synthesis

In organic chemistry, dithiols like this compound can be employed as building blocks for the synthesis of sulfur-containing heterocyclic compounds. They can also be used as protecting groups for aldehydes and ketones.

Experimental Protocols

While specific protocols can vary based on the application, the following provides a generalized methodology for a common use of this compound: the formation of a self-assembled monolayer on a gold substrate.

Objective: To form a this compound self-assembled monolayer on a gold surface.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

High-purity ethanol (or other suitable solvent)

-

Tweezers

-

Glass containers with caps

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, isopropanol, and finally, high-purity ethanol. Dry the substrate under a stream of dry nitrogen.

-

Preparation of Thiol Solution: Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol. A common concentration range is 1-5 mM.

-

Self-Assembly: Immerse the clean, dry gold substrate into the prepared this compound solution in a clean glass container. It is crucial to handle the substrate with clean tweezers to avoid contamination.

-

Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly process to proceed for a sufficient duration, typically ranging from several hours to 24-48 hours, to ensure the formation of a well-ordered monolayer.

-

Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse the surface thoroughly with fresh solvent to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized substrate with a gentle stream of dry nitrogen.

-

Characterization: The resulting SAM can be characterized using various surface analysis techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM), to confirm its formation and quality.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formation of a self-assembled monolayer of this compound on a gold surface.

Caption: Workflow for SAM Formation.

Biological Relevance of Dithiols

While specific signaling pathways involving this compound are not well-documented in the literature, dithiols as a class of compounds play significant roles in biological systems. They are known to be involved in antioxidant defense mechanisms and can act as chelating agents for heavy metals. For instance, dithiothreitol (DTT) is a well-known reagent used in biochemistry to reduce disulfide bonds in proteins. The biological activity of dithiols is often related to their ability to participate in redox reactions, which are central to many cellular processes. Further research may elucidate specific biological roles for this compound, particularly in the context of drug delivery systems or as a component of biocompatible surface coatings for medical devices.

References

Reactivity of Thiol Groups in 1,5-Pentanedithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiol groups in 1,5-pentanedithiol. The document details the molecule's core chemical properties, characteristic reactions, and the factors influencing its reactivity, with a focus on applications relevant to research and drug development.

Core Chemical Properties of this compound

This compound (HS(CH₂)₅SH) is a linear aliphatic dithiol. The presence of two terminal sulfhydryl (-SH) groups dictates its chemical behavior, making it a versatile building block in organic synthesis and materials science. The key properties influencing its reactivity are summarized below.

Acidity and pKa

Table 1: Physicochemical Properties of this compound and Related Aliphatic Thiols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (estimated) |

| 1,4-Butanedithiol | C₄H₁₀S₂ | 122.25 | 105-106 (30 mmHg) | 10.07 ± 0.10 (Predicted)[1] |

| This compound | C₅H₁₂S₂ | 136.28 | 107-108 (15 mmHg) [2] | ~10-11 |

| 1,6-Hexanedithiol | C₆H₁₄S₂ | 150.30 | 118-119 (15 mmHg)[3] | Not available |

Note: The pKa value for this compound is an estimation based on the known pKa of other simple aliphatic thiols.

Nucleophilicity

The sulfur atoms in the thiol groups of this compound are highly nucleophilic, readily participating in substitution and addition reactions. This nucleophilicity is enhanced upon deprotonation to the thiolate. This property is central to many of its applications, including alkylation and acylation reactions.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its thiol groups. The primary reactions include oxidation, alkylation, and coordination to metal centers.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of this compound, intramolecular oxidation leads to the formation of a cyclic disulfide, the six-membered ring 1,2-dithiane. This reaction can be initiated by a variety of mild oxidizing agents. Intermolecular oxidation can also occur, leading to the formation of polymers.

References

A Literature Review of 1,5-Pentanedithiol in Surface Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedithiol, a versatile dithiol molecule with the chemical formula HS(CH₂)₅SH, has garnered significant interest in the field of surface chemistry. Its two terminal thiol groups provide a robust mechanism for anchoring to metal surfaces, particularly gold, forming well-ordered self-assembled monolayers (SAMs). This bifunctionality also allows it to act as a linker, bridging nanoparticles or connecting molecular components in more complex surface architectures. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its applications in surface modification, nanoparticle functionalization, and its potential role in the development of novel sensors and molecular electronic devices. The guide summarizes key quantitative data, details experimental protocols, and provides visual representations of experimental workflows.

Self-Assembled Monolayers (SAMs) of this compound on Gold Surfaces

The formation of SAMs on gold is a cornerstone of nanoscience and surface engineering. This compound readily forms monolayers on gold substrates, with the sulfur atoms chemisorbing to the gold surface. The orientation and packing of the molecules within the SAM are influenced by factors such as immersion time, solution concentration, and temperature.

Quantitative Surface Properties

The following table summarizes the available quantitative data for this compound SAMs on gold surfaces. It is important to note that specific quantitative data for this compound is not always available in the literature; in such cases, data for similar short-chain alkanedithiols are provided for comparison.

| Property | Value | Substrate | Technique | Comments |

| S 2p Binding Energy (Bound Thiol) | 162.0 eV (S 2p₃/₂) | Au(111) | XPS | Typical for alkanethiols bonded to gold.[1] |

| 163.2 eV (S 2p₁/₂) | Au(111) | XPS | ||

| S 2p Binding Energy (Unbound Thiol) | 163.4 eV (S 2p₃/₂) | Au(111) | XPS | Dominant feature after long immersion times in high concentration solutions, suggesting one end of the molecule is not bound to the surface.[1] |

| 164.6 eV (S 2p₁/₂) | Au(111) | XPS | ||

| Contact Angle (Water) | Data not available | Au | Goniometry | |

| Ellipsometric Thickness | Data not available | Au | Ellipsometry | |

| Surface Coverage | Data not available | Au | Various |

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol is a generalized procedure based on common practices for forming alkanethiol SAMs on gold.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

-

This compound

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) for cleaning (Piranha solution - EXTREME CAUTION REQUIRED ) or a UV/Ozone cleaner

-

High-purity nitrogen or argon gas

-

Glass vials with PTFE-lined caps

Procedure:

-

Substrate Cleaning:

-

Cut the gold substrate to the desired size.

-

Clean the substrate to remove organic contaminants. This can be achieved by:

-

Piranha solution: Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

UV/Ozone: Place the substrate in a UV/Ozone cleaner for 15-20 minutes.

-

-

Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen or argon gas.

-

-

SAM Formation:

-

Prepare a dilute solution of this compound in anhydrous ethanol. A typical concentration is 1 mM.

-

Place the cleaned and dried gold substrate in a glass vial.

-

Immediately cover the substrate with the this compound solution.

-

Purge the vial with nitrogen or argon to minimize oxidation.

-

Seal the vial and allow the self-assembly to proceed for a desired period, typically 12-24 hours, at room temperature.

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a stream of nitrogen or argon gas.

-

Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere.

-

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Functionalization of Nanoparticles with this compound

This compound is an effective cross-linking agent for the assembly of nanoparticles, particularly gold and silver nanoparticles. The two thiol groups can bridge adjacent nanoparticles, leading to the formation of nanoparticle networks and aggregates. This property is useful in the fabrication of sensors and in controlling the plasmonic properties of nanoparticle assemblies.

Quantitative Data for Nanoparticle Functionalization

Specific quantitative data on the surface coverage and density of this compound on nanoparticles is sparse in the literature. However, general ranges for thiol surface coverage on gold nanoparticles are provided for context.

| Property | Value | Nanoparticle System | Technique | Comments |

| Surface Coverage | 2-8 molecules/nm² | Thiol-functionalized AuNPs | Various | This is a general range for various thiols on gold nanoparticles and is dependent on thiol chain length and nanoparticle curvature. |

Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol outlines a general method for using this compound to link pre-synthesized gold nanoparticles.

Materials:

-

Colloidal gold nanoparticle solution (e.g., citrate-stabilized)

-

This compound

-

Ethanol

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of this compound Solution:

-

Prepare a dilute solution of this compound in ethanol. The concentration will depend on the desired degree of nanoparticle aggregation.

-

-

Nanoparticle Functionalization:

-

To a solution of colloidal gold nanoparticles, add a specific volume of the this compound solution while stirring.

-

The addition of the dithiol will induce a color change in the solution (typically from red to blue or purple for gold nanoparticles) as the nanoparticles aggregate.

-

Allow the reaction to proceed for a set amount of time, which can be monitored by UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.

-

-

Purification:

-

To remove excess this compound and stop the aggregation process, the solution is centrifuged.

-

The supernatant is carefully removed, and the nanoparticle aggregate pellet is redispersed in a fresh solvent, such as ethanol or water.

-

This washing step can be repeated several times.

-

Caption: Workflow for the functionalization and cross-linking of gold nanoparticles using this compound.

Binding States of this compound on Gold Surfaces

The interaction of this compound with a gold surface can result in different binding configurations, which are influenced by factors such as molecular concentration and immersion time. At low surface coverages and short immersion times, the dithiol molecules tend to lie flat on the surface with both thiol groups binding to the gold. As the surface coverage increases and with longer immersion times, the molecules are more likely to adopt a standing-up orientation, with one thiol group bound to the surface and the other extending away from it. This "free" thiol group is then available for further chemical modification or for linking to other entities.

Caption: Logical relationship between adsorption conditions and the resulting binding states of this compound on a gold surface.

Applications in Surface-Based Sensors and Molecular Electronics

The ability of this compound to form robust SAMs and act as a molecular linker makes it a promising candidate for applications in chemical sensing and molecular electronics.

-

Chemical Sensors: SAMs of this compound can be used to functionalize sensor surfaces. The terminal thiol groups can act as binding sites for specific analytes, or the SAM can serve as a platform for the subsequent attachment of receptor molecules. For instance, the free thiol groups could be used to immobilize enzymes or antibodies for biosensing applications.

-

Molecular Electronics: In molecular electronics, individual molecules are used as components in electronic circuits. This compound can function as a molecular wire, bridging two electrodes (e.g., a scanning tunneling microscope tip and a gold substrate). The electrical conductance of such a single-molecule junction is sensitive to the conformation of the molecule and its bonding to the electrodes.

While the principles are well-established, specific and detailed applications of this compound in these areas are not extensively documented in the literature, representing an area for future research.

Conclusion

This compound is a valuable molecule in surface chemistry, primarily due to its ability to form self-assembled monolayers on gold and to act as a linker for nanoparticles. While the fundamental principles of its interaction with surfaces are understood, there is a notable lack of comprehensive quantitative data in the literature for properties such as contact angle, SAM thickness, and surface coverage. The experimental protocols provided in this guide are based on established methods for similar molecules and serve as a starting point for further investigation. The potential applications of this compound in sensors and molecular electronics are promising, and further research in these areas is warranted to fully exploit the properties of this versatile molecule.

References

A Comprehensive Technical Guide to the Safe Handling of 1,5-Pentanedithiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 1,5-Pentanedithiol (CAS No. 928-98-3). The following sections detail the hazardous properties, personal protective equipment, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] This compound is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] An unpleasant stench is another characteristic of this chemical.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][4] |

| Target Organs | - | Respiratory system[1] |

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C5H12S2 |

| Molecular Weight | 136.28 g/mol |

| Appearance | Colourless liquid[5] |

| Melting Point | -72 °C (lit.)[5] |

| Boiling Point | 107-108 °C/15 mmHg (lit.)[5] |

| Density | 1.016 g/mL at 25 °C (lit.)[5] |

| Flash Point | 203 °F[5] |

| Refractive Index | n20/D 1.519 (lit.)[5] |

| Solubility | Chloroform, Methanol (Slightly)[5] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.[5] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Handle product only in a closed system or provide appropriate exhaust ventilation.[1] Use only outdoors or in a well-ventilated area.[1]

-

Personal Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

-

Avoid Contact: Avoid contact with skin and eyes.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Storage

-

Conditions: Keep container tightly closed.[3] Store in a dry, well-ventilated place.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[1]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Recommended Filter type: Organic gases and vapours filter, Type A, Brown, conforming to EN14387.[1] |

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action must be taken.

| Exposure Route | First Aid Measures |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3] |

Spills and Leaks

For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and keep in suitable, closed containers for disposal.[1] Do not let this chemical enter the environment.[1]

Section 6: Experimental Protocols and Workflows

Caption: Generalized workflow for toxicological assessment of a chemical compound.

Section 7: Hierarchy of Safety Controls

To ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of controls for managing chemical hazards in the laboratory.

References

Thermal Stability and Decomposition of 1,5-Pentanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,5-Pentanedithiol. Due to a lack of specific experimental studies on this compound, this guide synthesizes information from safety data sheets, analogous dithiol compounds, and general principles of thiol thermal degradation. It covers the known physicochemical properties, predicted thermal behavior, and potential decomposition pathways. Detailed, generalized experimental protocols for investigating the thermal properties of liquid thiol compounds using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are also provided. This document aims to be a valuable resource for professionals working with this compound, enabling them to handle this compound safely and predict its behavior under thermal stress.

Introduction

This compound, a linear dithiol, finds applications in various fields, including as a cross-linking agent in the preparation of colloidal Au/Ag multilayer films and as a derivatization reagent in the determination of organoarsenic compounds in fish by GC-MS analysis. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide consolidates the available data on the physical and chemical properties of this compound and explores its likely thermal decomposition behavior based on the known chemistry of thiols and dithiols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂S₂ | [1] |

| Molecular Weight | 136.28 g/mol | |

| CAS Number | 928-98-3 | |

| Appearance | Colorless liquid with a very unpleasant smell | |

| Density | 1.016 g/mL at 25 °C | |

| Melting Point | -72 °C | |

| Boiling Point | 107-108 °C at 15 mmHg | |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Refractive Index | n20/D 1.519 | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents, strong bases. |

Thermal Stability and Decomposition

Upon heating, dithiols can undergo various reactions. Geminal dithiols are known to release hydrogen sulfide.[2] For linear dithiols like this compound, the primary decomposition pathways are expected to involve the cleavage of C-S and S-H bonds.

Predicted Decomposition Pathways

Based on the thermal decomposition studies of other linear thiols and dithiols, the following decomposition pathways for this compound are proposed:

-

Intramolecular Cyclization: The molecule may undergo intramolecular cyclization to form a stable five-membered heterocyclic ring, tetrahydro-2H-thiopyran (thiane), with the elimination of a hydrogen sulfide molecule. This is a common decomposition route for dithiols where the chain length is appropriate for the formation of a low-strain ring.

-

Intermolecular Reactions: At higher concentrations, intermolecular reactions can occur, leading to the formation of linear or cyclic polysulfides and the release of hydrogen sulfide and various hydrocarbon fragments.

-

C-S Bond Homolysis: At sufficiently high temperatures, homolytic cleavage of the C-S bonds can occur, generating thiyl radicals and alkyl radicals. These reactive intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, and hydrogen abstraction, leading to a complex mixture of decomposition products.

A simplified proposed decomposition pathway is illustrated in the diagram below.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, a combination of analytical techniques is required. The following sections provide detailed, generalized experimental protocols for TGA, DSC, and GC-MS analysis of liquid organic sulfur compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Experimental Workflow for TGA

Caption: General experimental workflow for TGA analysis of a liquid sample.

Detailed TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Tare a clean alumina crucible. Using a micropipette, dispense 5-10 mg of this compound into the crucible.

-

Instrument Setup: Place the sample crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, which is typically taken as the temperature at which a significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Detailed DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -100 °C, to observe any low-temperature transitions.

-

Heat the sample from -100 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic (e.g., melting, boiling, decomposition) and exothermic (e.g., crystallization, some decomposition processes) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. This can be achieved by coupling a pyrolysis unit to a GC-MS system (Py-GC-MS) or by analyzing the headspace of a heated sample.

Detailed GC-MS Protocol (Headspace Analysis):

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a headspace vial. Seal the vial.

-

Heating and Sampling: Place the vial in a headspace autosampler. Heat the vial to a temperature just below the determined decomposition temperature (from TGA) for a set period (e.g., 30 minutes) to collect the initial volatile decomposition products. Then, heat at a temperature above the decomposition temperature to analyze the main decomposition products. The autosampler will then inject a specific volume of the headspace gas into the GC-MS.

-

GC-MS Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Separate the components of the injected gas mixture based on their retention times in the GC column.

-

Identify the separated components by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative amounts of the decomposition products based on their peak areas in the chromatogram.

-

Safety and Handling

This compound is a combustible liquid and is incompatible with strong oxidizing agents and strong bases. It has a strong, unpleasant odor. When handling this chemical, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently limited, this technical guide provides a foundational understanding based on its physicochemical properties and the established behavior of analogous sulfur compounds. The proposed decomposition pathways, centered around intramolecular cyclization and C-S bond homolysis, offer a theoretical framework for predicting its behavior at elevated temperatures. The detailed experimental protocols for TGA, DSC, and GC-MS provide a roadmap for researchers to generate the much-needed empirical data. Further experimental investigation is crucial to fully characterize the thermal properties of this compound, which will enhance its safe and effective use in scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Formation of 1,5-Pentanedithiol Self-Assembled Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 1,5-pentanedithiol on gold surfaces. The unique bifunctional nature of this compound, possessing a thiol group at each end of its five-carbon chain, allows for distinct monolayer structures depending on the assembly conditions. This protocol covers the critical steps from substrate preparation to monolayer characterization, enabling the creation of tailored surface chemistries for a variety of applications, including biosensing, drug delivery, and fundamental surface science studies.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a cornerstone of surface functionalization, offering a straightforward method to create well-defined and stable organic interfaces. This compound is of particular interest as its two thiol groups can interact with the gold surface in different ways. At low concentrations and short immersion times, both thiol groups can bind to the gold, forming a looped surface structure. Conversely, at higher concentrations and longer immersion times, one thiol group anchors to the surface, leaving the second thiol group extending away from the surface, available for further chemical modification. This tunable surface reactivity makes this compound a versatile molecule for creating complex surface architectures.

Experimental Protocols

A clean environment is crucial for the formation of high-quality SAMs. All procedures should be performed in a fume hood, and care should be taken to avoid contamination from sources such as silicones (e.g., from grease or septa) and other organic vapors.

Materials and Reagents

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer)

-

This compound (HS(CH₂)₅SH)

-

200 proof ethanol (absolute ethanol)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glassware (beakers, petri dishes, vials)

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

Gold Substrate Preparation (Piranha Solution Cleaning)

Caution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Prepare and use piranha solution in a designated fume hood.

-

Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). The solution will become very hot.

-

Clean Substrates: Using tweezers, immerse the gold substrates in the hot piranha solution for 10-15 minutes.

-

Rinse: Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of DI water.

-

Rinse with Ethanol: Rinse the substrates with absolute ethanol.

-

Dry: Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use Immediately: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.

Preparation of this compound Solution

-

Solution Concentration: Prepare a 1 mM solution of this compound in absolute ethanol. For a 10 mL solution, this corresponds to approximately 1.36 mg of this compound.

-

Dissolution: Add the this compound to the ethanol in a clean glass vial.

-

Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

Self-Assembled Monolayer Formation

The binding configuration of this compound on the gold surface is dependent on the immersion time and concentration.

This configuration is favored at short immersion times and lower concentrations.

-

Immersion: Immerse the clean, dry gold substrates in a freshly prepared 0.05 mM solution of this compound in absolute ethanol for a short duration, for instance, 15 seconds .[2]

-

Rinsing: After immersion, remove the substrates and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Drying: Dry the substrates under a gentle stream of nitrogen gas.

This configuration, which results in a surface terminated with free thiol groups, is favored at longer immersion times and higher concentrations.

-

Immersion: Immerse the clean, dry gold substrates in a freshly prepared 1 mM solution of this compound in absolute ethanol.[2]

-

Incubation: Place the immersion vials in a dark, vibration-free environment and allow the self-assembly process to proceed for 12-24 hours.[3] To minimize oxidation, the vials can be purged with nitrogen and sealed with parafilm.

-

Rinsing: After incubation, remove the substrates and rinse them thoroughly with absolute ethanol.

-

Sonication Rinse (Optional but Recommended): To remove non-specifically bound molecules, place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes.

-

Final Rinse: Perform a final rinse with absolute ethanol.

-

Drying: Dry the substrates under a gentle stream of nitrogen gas.

Storage of SAM-Coated Substrates

For short-term storage, place the functionalized substrates in a clean, sealed container (e.g., a petri dish) under a nitrogen atmosphere. For longer-term storage, store in a desiccator.

Data Presentation

Quantitative characterization of this compound SAMs on gold is not widely reported in the literature. Therefore, the following table presents data for a clean gold surface and a SAM of a comparable short-chain alkanethiol, pentanethiol (CH₃(CH₂)₄SH), to provide a reference for expected changes upon monolayer formation. The data for this compound is based on theoretical considerations and data from similar dithiol systems.

| Surface | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) | Notes |

| Clean Gold | < 20° | N/A | A clean gold surface is hydrophilic. |

| Pentanethiol SAM | ~103° | ~8 | Forms a hydrophobic surface. |

| This compound SAM (Looped) | Expected to be moderately hydrophobic | < 5 | The looped configuration would result in a thinner and potentially less ordered monolayer compared to a standing-up configuration. |

| This compound SAM (Standing-Up) | Expected to be less hydrophobic than pentanethiol due to the terminal thiol group | ~8-10 | The free thiol groups at the surface will increase the surface energy compared to a methyl-terminated monolayer. |

Visualizations

Experimental Workflow for SAM Formation

Caption: Experimental workflow for the formation of this compound SAMs on gold.

Signaling Pathway of this compound Binding to Gold

Caption: Influence of assembly conditions on the binding configuration of this compound.

References

- 1. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1,5-Pentanedithiol as a Cross-linker for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,5-pentanedithiol as a cross-linking agent in the synthesis of nanoparticles for research and drug delivery applications.

Introduction

This compound is a versatile dithiol cross-linking agent used to enhance the stability and control the properties of various nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs). Its five-carbon chain provides a balance of flexibility and rigidity, enabling the formation of stable, interconnected nanoparticle networks. The thiol groups at each end of the molecule readily form strong covalent bonds with the surface of metallic and semiconductor nanoparticles, leading to robustly cross-linked assemblies. This cross-linking is critical for preventing nanoparticle aggregation, controlling drug release kinetics, and improving the overall performance of nanoparticles in biological systems.

Key Applications:

-

Stabilization of Nanoparticles: Prevents aggregation in biological media, enhancing their utility for in-vivo applications.

-

Controlled Drug Delivery: The cross-linked network can be engineered to control the release rate of encapsulated therapeutics.[1]

-

Assembly of Nanostructures: Facilitates the formation of ordered nanoparticle films and assemblies.

-

Biosensing: Cross-linked nanoparticle platforms can provide robust and sensitive detection of biomolecules.

Experimental Protocols

Cross-linking of Gold Nanoparticles (AuNPs) with this compound

This protocol is adapted from methods for cross-linking AuNPs with similar short-chain dithiols.

Materials:

-

Gold Nanoparticle solution (e.g., 10 nm, citrate-stabilized)

-

This compound

-

Ethanol

-

Deionized (DI) water

-

Microcentrifuge tubes

Procedure:

-

Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in ethanol.

-

Addition of Cross-linker: To 1 mL of the gold nanoparticle solution in a microcentrifuge tube, add a specific volume of the this compound solution. The final concentration of the cross-linker can be varied to optimize the degree of cross-linking (e.g., 10 µM, 50 µM, 100 µM).

-

Incubation: Incubate the mixture at room temperature for at least 2 hours with gentle shaking to allow for the formation of gold-thiol bonds.[2] Longer incubation times may lead to more complete cross-linking.

-

Purification: Centrifuge the solution to pellet the cross-linked AuNPs. The centrifugation speed and time will depend on the size and degree of aggregation of the nanoparticles. For example, for 10 nm AuNPs, centrifugation at 10,000 x g for 20 minutes is a good starting point.

-

Washing: Carefully remove the supernatant and resuspend the pellet in DI water. Repeat the centrifugation and washing step twice to remove any unreacted cross-linker and ethanol.

-

Final Resuspension: Resuspend the final pellet in the desired buffer or medium for characterization or further application.